molecular formula C13H15N5O3 B1240753 3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B1240753
M. Wt: 289.29 g/mol
InChI Key: RDUHDVYPHAQPMC-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one is a dimethoxybenzene.

Scientific Research Applications

Optical Studies of Metal Complexes

A study by Mekkey, Mal, and Kadhim (2020) focused on synthesizing and conducting optical studies of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. These complexes exhibited varying geometries (square planar, tetrahedral, and octahedral) and were characterized through FTIR, Mass spectra, and UV-vis absorption, revealing insights into their optical properties, including absorption coefficients and energy gaps (Mekkey, Mal, & Kadhim, 2020).

Hydrogen-Bonded Supramolecular Structures

Peralta et al. (2007) explored the hydrogen-bonded supramolecular structures of dimethoxybenzaldehyde isonicotinoylhydrazone and its hydrates. The study detailed the formation of intricate molecular chains and frameworks through hydrogen bonding, enhancing understanding of molecular interactions and structure formation (Peralta et al., 2007).

Synthesis of Hydrazones from Aromatic Aldehydes

Vargas et al. (2020) examined the hydrazonation of acetophenones and benzaldehydes, including 3,4-dimethoxybenzaldehyde. This study highlighted the use of CeCl3.7H2O as a catalyst, offering insights into synthetic methods in organic chemistry (Vargas et al., 2020).

Synthesis of Schiff Bases and Triazin-Indoles

Mousaad et al. (1992) synthesized a series of hydrazones and explored their cyclodehydrogenation to produce Schiff bases and triazin-indoles. Their research provided valuable information on the tautomerism and cyclization of these compounds, contributing to the field of heterocyclic chemistry (Mousaad et al., 1992).

properties

Product Name

3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

5-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H15N5O3/c1-8-12(15-13(19)18-16-8)17-14-7-9-4-5-10(20-2)11(6-9)21-3/h4-7H,1-3H3,(H2,15,17,18,19)/b14-7+

InChI Key

RDUHDVYPHAQPMC-VGOFMYFVSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)OC

solubility

8.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
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3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 3
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3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 4
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3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 5
3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 6
3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

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